Benzylideneaminoguanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition

BAG can act as an inhibitor for specific enzymes. By binding to the enzyme's active site, it can hinder its ability to catalyze essential biological reactions. Researchers can use BAG as a starting point to develop more potent and selective enzyme inhibitors for therapeutic purposes [].

Protein-Protein Interaction Inhibition

BAG's ability to interact with functional groups on proteins makes it a potential candidate for disrupting protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their dysregulation can contribute to diseases. By interfering with specific PPIs, BAG could offer a strategy for developing drugs to target diseases associated with abnormal protein interactions [].

Modulating Ion Channels

Ion channels are membrane proteins that regulate the flow of ions across cell membranes. BAG may interact with ion channels, potentially altering their activity. This property makes BAG interesting for research on neurological disorders and other conditions where ion channel dysfunction plays a role [].

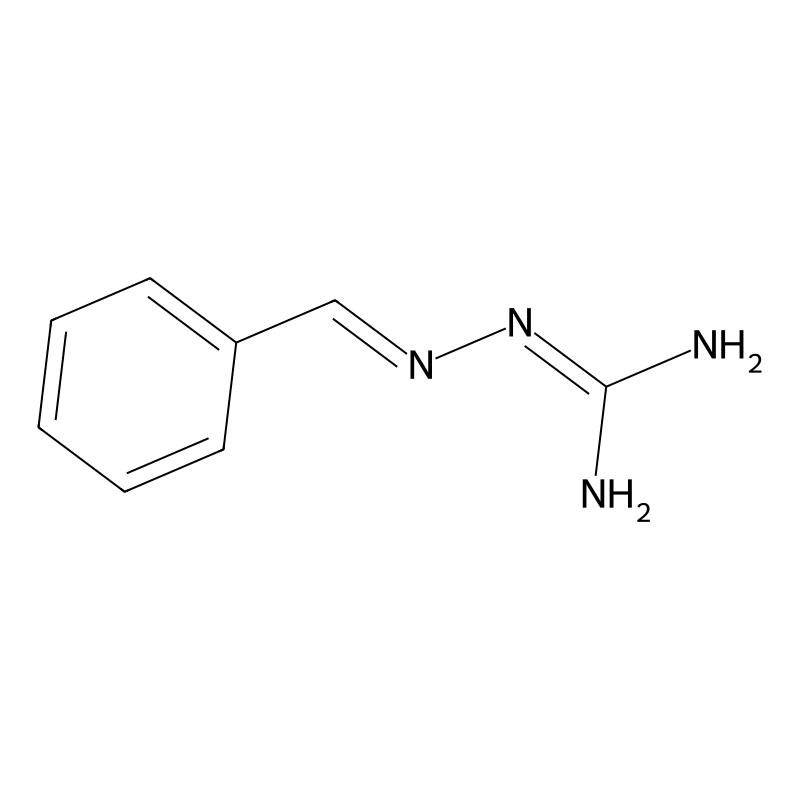

Benzylideneaminoguanidine is an organic compound characterized by the presence of both a benzylidene group and an aminoguanidine moiety. Its structure can be represented as:

This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique combination of functional groups in its structure allows for diverse interactions with biological targets, making it a subject of interest in various research areas.

- Condensation Reactions: Benzylideneaminoguanidine can undergo condensation with aldehydes or ketones to form hydrazone derivatives, which are often evaluated for biological activity.

- Guanylation: The compound can react with isothiocyanates or other electrophiles, resulting in modified guanidine derivatives that may exhibit enhanced properties .

- Reduction Reactions: The presence of the double bond in the benzylidene group allows for potential reduction to yield corresponding amines or alcohols under appropriate conditions.

Benzylideneaminoguanidine has been shown to possess various biological activities:

- Antimicrobial Activity: Research indicates that derivatives of benzylideneaminoguanidine exhibit significant antibacterial properties against various strains of bacteria, including resistant strains .

- Antitubercular Activity: Some studies have highlighted its effectiveness against Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent in treating tuberculosis .

- Anti-inflammatory Effects: Compounds related to benzylideneaminoguanidine have demonstrated anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

The synthesis of benzylideneaminoguanidine typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available benzaldehydes and aminoguanidine hydrochloride.

- Condensation Reaction: A condensation reaction is conducted between the benzaldehyde and aminoguanidine under acidic or basic conditions, leading to the formation of benzylideneaminoguanidine.

- Purification: The product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound .

General Procedure Exampletext1. Mix benzaldehyde (1 mmol) with aminoguanidine hydrochloride (1 mmol) in ethanol.2. Heat the mixture at reflux for several hours.3. Cool the reaction mixture and neutralize with a base (e.g., potassium hydroxide).4. Collect the precipitate and recrystallize from an appropriate solvent.

text1. Mix benzaldehyde (1 mmol) with aminoguanidine hydrochloride (1 mmol) in ethanol.2. Heat the mixture at reflux for several hours.3. Cool the reaction mixture and neutralize with a base (e.g., potassium hydroxide).4. Collect the precipitate and recrystallize from an appropriate solvent.

Benzylideneaminoguanidine has several applications across different fields:

- Pharmaceutical Development: Due to its antimicrobial and anti-inflammatory properties, it is being explored as a lead compound for new antibiotics and anti-inflammatory drugs.

- Agricultural Chemistry: Its derivatives may be used as plant protection agents due to their biological activity against pathogens .

- Material Science: The compound's unique chemical structure allows for potential applications in the development of novel materials with specific properties.

Interaction studies involving benzylideneaminoguanidine often focus on its binding affinities and mechanisms of action with various biological targets:

- Molecular Dynamics Simulations: These studies help elucidate how benzylideneaminoguanidine interacts at the molecular level with proteins such as enzymes involved in bacterial resistance mechanisms.

- Binding Affinity Assessments: Techniques like surface plasmon resonance or isothermal titration calorimetry are employed to quantify the binding interactions between benzylideneaminoguanidine and its targets .

Similar Compounds

Benzylideneaminoguanidine shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Guanidine | Simple guanidine structure | Basic nitrogen functionality |

| Benzylguanidine | Contains a benzyl group | Exhibits antimicrobial properties |

| Phenylguanidine | Contains a phenyl group | Similar biological activity |

| Aminoguanidine | Contains amino groups | Known for its role in diabetes research |

Benzylideneaminoguanidine is unique due to its specific combination of a benzylidene moiety with an aminoguanidine structure, which enhances its potential biological activities compared to these similar compounds.